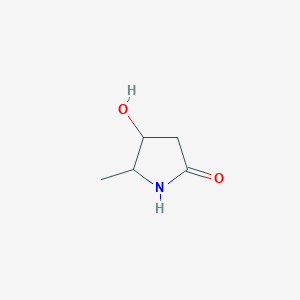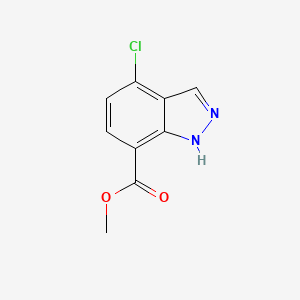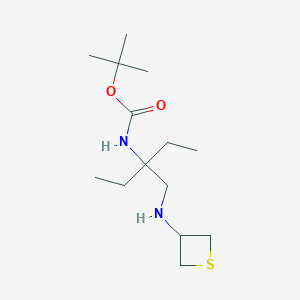
(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide is a chemical compound that belongs to the class of amides It features a thietane ring, which is a four-membered ring containing sulfur, and a hydroxypropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide can be achieved through several synthetic routes. One possible method involves the reaction of (2S)-2-hydroxypropanoic acid with 2,2-dimethylthietan-3-amine under appropriate conditions to form the desired amide. The reaction may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Swern oxidation conditions.
Reduction: Reagents such as LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-oxopropanamide.
Reduction: Formation of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-aminopropane.
Substitution: Formation of various substituted thietane derivatives.
Applications De Recherche Scientifique
(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of (2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-N-(2,2-Dimethylthietan-3-yl)-2-aminopropane
- (2S)-N-(2,2-Dimethylthietan-3-yl)-2-oxopropanamide
- (2S)-N-(2,2-Dimethylthietan-3-yl)-2-methoxypropanamide
Uniqueness
(2S)-N-(2,2-Dimethylthietan-3-yl)-2-hydroxypropanamide is unique due to the presence of both a thietane ring and a hydroxypropanamide group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(2S)-N-(2,2-dimethylthietan-3-yl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-5(10)7(11)9-6-4-12-8(6,2)3/h5-6,10H,4H2,1-3H3,(H,9,11)/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKZVUYEPIRJKK-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CSC1(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CSC1(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![n3,n3-Dimethyl-1h-pyrazolo[3,4-b]pyridine-3,5-diamine](/img/structure/B8221564.png)




![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B8221593.png)
![5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B8221601.png)
![Tert-butyl (1r,2r,5s)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8221602.png)






